molecular formula C10H6F2N2O4S B2652823 5-Fluoro-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 792954-05-3

5-Fluoro-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2652823
CAS No.: 792954-05-3
M. Wt: 288.22
InChI Key: PISOOARDNWUYDG-UHFFFAOYSA-N
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Description

The compound 5-Fluoro-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a fluorinated tetrahydropyrimidine-dione derivative featuring a 4-fluorobenzenesulfonyl substituent. This structural motif combines a pyrimidine-dione core with dual fluorine atoms, which are known to enhance metabolic stability and modulate electronic properties.

Properties

IUPAC Name

5-fluoro-1-(4-fluorophenyl)sulfonylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O4S/c11-6-1-3-7(4-2-6)19(17,18)14-5-8(12)9(15)13-10(14)16/h1-5H,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISOOARDNWUYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)N2C=C(C(=O)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:

    Formation of the Tetrahydropyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Fluorine Atoms: Fluorination is achieved using specific reagents that introduce fluorine atoms at desired positions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrimidinediones exhibit significant anticancer properties. The specific compound has been studied for its effects on various cancer cell lines. For instance:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism of action was attributed to the induction of apoptosis via the mitochondrial pathway .
  • Case Study 2 : In another investigation involving human lung cancer cells (A549), the compound exhibited a dose-dependent reduction in cell viability, suggesting its potential as a lead compound for further development into an anticancer agent .

Enzyme Inhibition Studies

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression.

  • Table 1: Enzyme Inhibition Data
EnzymeIC50 (µM)Reference
Thymidylate Synthase12
Dipeptidyl Peptidase IV8

These results highlight the compound's dual role as both a cytotoxic agent and an enzyme inhibitor.

Synthesis and Derivatives

The synthesis of 5-Fluoro-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves multi-step processes that can be optimized for yield and purity. Variations in the synthesis pathway have led to the development of several derivatives with enhanced biological activity.

Synthesis Example

A notable synthetic route involves the reaction of 4-fluorobenzenesulfonyl chloride with a suitable pyrimidine precursor under basic conditions. This method has been optimized to increase yield and minimize by-products .

Mechanism of Action

The mechanism by which 5-Fluoro-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorine atoms and sulfonyl group play crucial roles in these interactions, influencing binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent Molecular Weight LogP* Mechanism of Action Applications/Research Use
Target Compound 4-Fluorobenzenesulfonyl ~314.2 ~1.8 Hypothesized kinase/sulfonamide target Experimental (no clinical data)
Floxuridine () Tetrahydrofuryl-hydroxy 246.19 ~-0.5 Inhibits thymidylate synthase & uracil riboside phosphorylase Colorectal, kidney, stomach cancers
5-Fluoro-1-allyl... (CAS 4871-14-1, ) Allyl 170.14 0.5 Unknown (potential antimetabolite) Research (chemical building block)
Tegafur-Uracil () Tetrahydrofuryl Variable (mixture) N/A Prodrug of 5-fluorouracil Broad-spectrum cancer therapy
EN300-386:198 () Trifluoroethyl Not reported N/A Not specified Synthetic intermediate

*LogP values estimated based on substituent contributions.

Structural and Physicochemical Differences

  • Target Compound: The 4-fluorobenzenesulfonyl group increases molecular weight (~314.2 g/mol) compared to simpler derivatives like the allyl-substituted compound (170.14 g/mol) .
  • Floxuridine (246.19 g/mol): Contains hydroxyl and hydroxymethyl groups on the tetrahydrofuran ring, contributing to high hydrophilicity (LogP ~-0.5) and facilitating cellular uptake .
  • 5-Fluoro-1-allyl... : The allyl group confers moderate lipophilicity (LogP 0.5) and a compact structure, making it suitable for probing structure-activity relationships .
  • Tegafur-Uracil : A 1:4 mixture of Tegafur (tetrahydrofuryl substituent) and uracil, designed to prolong 5-fluorouracil activity by inhibiting its degradation .

Mechanistic and Functional Insights

  • Floxuridine : Acts as an antimetabolite, incorporating into DNA/RNA and inhibiting thymidylate synthase, critical for colorectal cancer treatment .
  • Tegafur-Uracil : A prodrug requiring enzymatic conversion to 5-fluorouracil, with uracil inhibiting its catabolism, enhancing therapeutic efficacy .
  • Target Compound: The benzenesulfonyl group may enable unique interactions (e.g., sulfonamide-mediated enzyme inhibition), though specific targets remain uncharacterized. Its fluorinated aromatic ring could enhance blood-brain barrier penetration compared to non-fluorinated analogs.

Research and Clinical Relevance

  • Floxuridine and Tegafur-Uracil are clinically validated, with established roles in oncology .
  • 5-Fluoro-1-allyl... and EN300-386:198 serve as synthetic intermediates or tools for exploring substituent effects on bioactivity .

Key Research Findings and Gaps

  • Crystallographic Data : highlights the importance of substituent geometry in hydrogen bonding and crystal packing for a related compound, suggesting similar analyses could elucidate the target compound’s solid-state behavior .
  • Synthetic Accessibility : The sulfonyl group in the target compound may require multi-step synthesis (e.g., sulfonation of pyrimidine precursors), contrasting with simpler alkylation steps for allyl or trifluoroethyl derivatives .
  • Mechanistic Uncertainty : While fluoropyrimidines generally target nucleotide metabolism, the target compound’s benzenesulfonyl group may diverge from this paradigm, necessitating dedicated mechanistic studies.

Biological Activity

5-Fluoro-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS Number: 792954-05-3) is a synthetic compound with potential pharmaceutical applications. Its unique structure and biological activity make it a subject of interest in medicinal chemistry.

  • Molecular Formula : C10H6F2N2O4S
  • Molecular Weight : 288.23 g/mol
  • IUPAC Name : 5-fluoro-1-[(4-fluorophenyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione
  • InChI Key : PISOOARDNWUYDG-UHFFFAOYSA-N

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily due to its interaction with specific biological targets. The following sections summarize key findings from studies on its biological activity.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cells in vitro:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)

The compound demonstrated IC50 values in the micromolar range, indicating effective cytotoxicity against these cell lines.

Cell LineIC50 Value (µM)Reference
A54915.0
MCF-712.5
HeLa10.0

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Specifically:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to cause G1 phase arrest in treated cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy in xenograft models of breast cancer. Results indicated a significant reduction in tumor volume compared to control groups.

Case Study 2 : In a clinical trial assessing the safety and tolerability of similar compounds in patients with advanced solid tumors, preliminary results suggested that derivatives of tetrahydropyrimidine exhibit favorable pharmacokinetic profiles.

Q & A

Q. What are the most efficient synthetic routes for 5-Fluoro-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione?

Methodological Answer: The compound can be synthesized via fluorobenzenesulfonyl incorporation into tetrahydropyrimidine scaffolds. A metal-free approach under mild conditions (e.g., 60–80°C, 8–12 hours) using β-CF₃-aryl ketones as precursors has been reported for analogous fluoropyrimidines, achieving yields >90% . Key steps include:

  • Sulfonylation : Reacting 4-fluorobenzenesulfonyl chloride with a fluorinated tetrahydropyrimidine intermediate.
  • Cyclization : Acid-catalyzed cyclization to form the dione structure.
    Table 1 : Representative reaction conditions for fluoropyrimidine synthesis:
PrecursorCatalystTemp (°C)Time (h)Yield (%)Reference
β-CF₃-aryl ketoneNone80892

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer:

  • ¹H/¹³C/¹⁹F NMR : Key signals include:
    • ¹⁹F NMR : Two distinct peaks for the 5-fluoro substituent (~-120 ppm) and 4-fluorobenzenesulfonyl group (~-110 ppm) .
    • ¹H NMR : Downfield shifts for sulfonyl-adjacent protons (δ 3.5–4.0 ppm) and deshielded pyrimidine protons (δ 7.0–8.0 ppm) .
  • X-ray crystallography : Confirms the tetrahedral geometry of the sulfonyl group and planarity of the pyrimidine ring (bond angles: S–O ~119°, C–F ~1.34 Å) .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Recrystallization : Use polar aprotic solvents (e.g., DMF/EtOH mixtures) to exploit solubility differences.
  • Column chromatography : Silica gel with gradient elution (hexane:EtOAc 3:1 to 1:2) resolves sulfonylated byproducts .
  • HPLC : Reverse-phase C18 columns (pH 6.5 ammonium acetate buffer) achieve >98% purity for analytical standards .

Advanced Research Questions

Q. How can structural contradictions in fluorinated pyrimidines be resolved during X-ray analysis?

Methodological Answer: Discrepancies in bond lengths/angles (e.g., C–F vs. S–O) arise from electron-withdrawing effects. Strategies include:

  • Multipole refinement : Accounts for electron density redistribution around fluorine atoms .
  • Comparative analysis : Cross-validate with analogous structures (e.g., 1-[4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-tetrahydropyrimidin-5-yl]ethanone) to identify systematic deviations .

Q. What mechanistic insights explain fluorobenzenesulfonyl group incorporation?

Methodological Answer: The sulfonylation proceeds via nucleophilic attack by the tetrahydropyrimidine nitrogen on the sulfonyl chloride, followed by HCl elimination. Density functional theory (DFT) studies suggest:

  • Transition state stabilization : Electron-deficient fluorobenzenesulfonyl groups lower activation energy (ΔG‡ ~25 kcal/mol) .
  • Steric effects : Ortho-substituents on the benzene ring hinder sulfonation, reducing yields by 30–40% .

Q. How do solvent systems impact the compound’s stability during long-term storage?

Methodological Answer:

  • Degradation pathways : Hydrolysis of the sulfonyl group in aqueous media (t₁/₂ = 14 days at pH 7.4).
  • Optimal storage : Anhydrous DMSO or acetonitrile at -20°C reduces decomposition to <5% over 6 months .

Q. How to validate analytical methods for quantifying trace impurities?

Methodological Answer:

  • LC-MS/MS : Use a triple quadrupole system with MRM transitions (e.g., m/z 350 → 154 for the parent ion).
  • Validation parameters :
    • Linearity: R² > 0.99 across 0.1–100 µg/mL.
    • LOQ: 0.05 µg/mL (signal-to-noise >10:1) .

Q. What computational models predict the compound’s reactivity in biological systems?

Methodological Answer:

  • Molecular docking : Simulate interactions with ATP-binding pockets (e.g., kinases) using AutoDock Vina.
  • ADMET prediction : SwissADME estimates moderate permeability (LogP = 2.1) and CYP3A4 inhibition risk .

Q. How to address low yields during scale-up synthesis?

Methodological Answer:

  • Process optimization :
    • Batch vs. flow chemistry : Continuous flow systems improve heat dissipation, maintaining yields >85% at 100 g scale .
    • Catalyst recycling : Immobilized Lewis acids (e.g., ZnCl₂ on silica) reduce waste .

Q. What strategies resolve spectral overlaps in ¹⁹F NMR analysis?

Methodological Answer:

  • Decoupling experiments : Suppress coupling between ¹⁹F and adjacent ¹H nuclei.
  • Variable temperature NMR : Raise temp to 50°C to sharpen overlapping peaks (e.g., distinguish -SO₂F and -CF₃ signals) .

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